molecular formula C14H9ClN4O4S B14874183 6-((1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

6-((1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14874183
M. Wt: 364.8 g/mol
InChI Key: RFOPDLJUOMODED-UHFFFAOYSA-N
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Description

6-((1-Benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound featuring a 1,2,4-triazine-3,5(2H,4H)-dione core linked via a thioether bond to a substituted pyrrolidine-dione moiety. This compound belongs to a class of molecules designed for pharmacological exploration, leveraging the triazine-dione scaffold’s electron-deficient nature and the pyrrolidine-dione’s capacity for hydrogen bonding.

Properties

Molecular Formula

C14H9ClN4O4S

Molecular Weight

364.8 g/mol

IUPAC Name

6-(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)sulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C14H9ClN4O4S/c15-8-9(24-11-10(20)16-14(23)18-17-11)13(22)19(12(8)21)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,16,18,20,23)

InChI Key

RFOPDLJUOMODED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)SC3=NNC(=O)NC3=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-((1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione, we compare it with structurally related compounds from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Heterocyclic Derivatives

Compound Name / ID Core Structure Key Functional Groups Melting Point (°C) Molecular Formula Yield (%)
Target Compound Triazine-dione + pyrrolidine Thioether, Cl, Benzyl, Carbonyl Not reported C₁₇H₁₂ClN₃O₄S (inferred) Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine Nitrile, Carbonyl, Aromatic CH₃ 243–246 C₂₀H₁₀N₄O₃S 68
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine Nitrile (×2), Carbonyl 213–215 C₂₂H₁₇N₃O₃S 68
Pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido-quinazoline Nitrile, Carbonyl, Furan 268–269 C₁₇H₁₀N₄O₃ 57
1,2,4-Triazine-3,5(2H,4H)-dione (Core of target compound) Triazine-dione Carbonyl, NH Not reported C₃H₂N₂O₂

Key Observations:

Structural Complexity : The target compound exhibits greater complexity than 1,2,4-triazine-3,5(2H,4H)-dione due to the benzyl-pyrrolidine-dione-thioether appendage. This likely enhances steric hindrance and modulates solubility compared to simpler triazine derivatives.

Functional Group Diversity : Unlike thiazolo-pyrimidines (11a, 11b) and pyrimido-quinazoline (12), which prioritize nitrile and furan groups , the target compound lacks nitriles but incorporates a chlorine atom and benzyl group. These substituents may confer distinct electronic and steric profiles.

Synthetic Yields : While the target compound’s yield is unreported, analogs like 11a and 11b achieved 68% yields via reflux with sodium acetate and acetic anhydride , suggesting similar methodologies might apply.

Thermal Stability : The high melting points of thiazolo-pyrimidines (213–246°C) and pyrimido-quinazoline (268–269°C) imply that the target compound’s melting point may also exceed 200°C, given its rigid fused-ring system.

Safety Considerations : The triazine-dione core (C₃H₂N₂O₂) is classified under GHS guidelines for chemical safety, requiring handling precautions for dust inhalation and skin contact . The target compound’s chlorine and sulfur substituents may introduce additional toxicity risks, warranting further study.

Research Implications and Gaps

  • Spectral Data: The absence of reported NMR or IR data for the target compound limits direct comparison. However, analogous compounds show diagnostic peaks for carbonyl (1,650–1,720 cm⁻¹) and nitrile (2,200–2,220 cm⁻¹) groups , which could guide future analyses.
  • Synthetic Optimization : The moderate yields (57–68%) of related compounds suggest room for improving the target compound’s synthesis via catalyst screening or solvent optimization.

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